molecular formula C9H7BrN2OS B12064163 5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine

Cat. No.: B12064163
M. Wt: 271.14 g/mol
InChI Key: NEYNCVVYHVXVRW-UHFFFAOYSA-N
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Description

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a thiophen-2-ylmethoxy group at the 2-position

Preparation Methods

The synthesis of 5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-chloropyrimidine and thiophen-2-ylmethanol.

    Reaction Conditions: The key step involves the nucleophilic substitution of the chlorine atom in 2-bromo-5-chloropyrimidine with the thiophen-2-ylmethoxy group. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production: For large-scale production, the process can be optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyrimidine-based compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of target enzymes, thereby blocking their activity.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the pyrimidine and thiophene rings, which can affect charge transport and light absorption.

Comparison with Similar Compounds

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine can be compared with other similar compounds:

Properties

Molecular Formula

C9H7BrN2OS

Molecular Weight

271.14 g/mol

IUPAC Name

5-bromo-2-(thiophen-2-ylmethoxy)pyrimidine

InChI

InChI=1S/C9H7BrN2OS/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2

InChI Key

NEYNCVVYHVXVRW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)COC2=NC=C(C=N2)Br

Origin of Product

United States

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